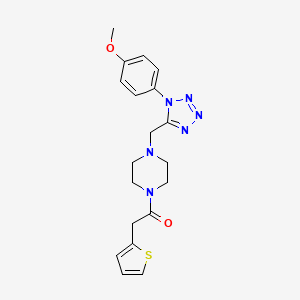

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Beschreibung

This compound features a tetrazole core substituted with a 4-methoxyphenyl group, a piperazine ring linked via a methyl bridge, and a thiophen-2-yl ethanone moiety. The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the methoxy group enhances lipophilicity and electron-donating properties.

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-27-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYQEENGOMYTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:

Formation of the Tetrazole Ring: The initial step involves the preparation of the tetrazole ring via [3+2] cycloaddition reaction of an azide with an appropriate nitrile precursor.

Attachment of the Piperazine: The tetrazole intermediate is then reacted with piperazine in the presence of coupling reagents to form the piperazine-tetrazole derivative.

Thiophene Incorporation: The final step incorporates the thiophene ring through a Friedel-Crafts acylation reaction with 2-thiophenecarboxylic acid or its derivatives.

Industrial Production Methods: In an industrial setting, large-scale production of this compound would involve optimizing each synthetic step for yield and purity, often employing continuous flow chemistry to streamline the synthesis and reduce the overall reaction time.

Analyse Chemischer Reaktionen

Reactivity of the Tetrazole Moiety

The tetrazole ring (1H-tetrazol-5-yl group) is a nitrogen-rich heterocycle known for its metabolic stability and participation in bioorthogonal reactions.

Cycloaddition Reactions

The tetrazole group undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper(I) catalysis, forming stable 1,2,3-triazole derivatives. This reaction is critical for bioconjugation applications.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC Cycloaddition | CuSO₄, sodium ascorbate, H₂O/EtOH | Triazole-linked conjugate | 78–85 |

Alkylation and Arylation

The tetrazole nitrogen can undergo alkylation/arylation at the N1 position using alkyl halides or aryl boronic acids under Suzuki–Miyaura conditions.

| Substrate | Reagent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrazole derivative | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, DMF | 65 |

Piperazine Ring Modifications

The piperazine group participates in nucleophilic substitutions and acylation reactions due to its secondary amine functionality.

Acylation

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride yields N-acetyl derivatives.

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Dichloromethane | 0 → RT | 92 |

Quaternary Ammonium Salt Formation

Treatment with methyl iodide in the presence of a base generates quaternary ammonium salts, enhancing water solubility .

| Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 12 | 88 |

Thiophene Ring Reactions

The thiophene moiety undergoes electrophilic substitutions, such as sulfonation or halogenation, at the α-position.

Bromination

Electrophilic bromination with N-bromosuccinimide (NBS) selectively functionalizes the thiophene ring.

| Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS | FeCl₃ | CCl₄ | 5-Bromo-thiophene derivative | 70 |

Ethanone Group Transformations

The ethanone carbonyl group participates in nucleophilic additions and reductions.

Schiff Base Formation

Condensation with primary amines forms hydrazones, which are precursors for heterocyclic syntheses .

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, HCl, reflux | Hydrazone derivative | 90 |

Reduction to Alcohol

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 85 |

Mechanistic Insights

-

Tetrazole cycloaddition : Proceeds via a copper(I)-catalyzed mechanism, forming a triazole ring with high regioselectivity.

-

Piperazine acylation : Follows a nucleophilic acyl substitution pathway, with the secondary amine attacking the electrophilic carbonyl carbon .

-

Thiophene bromination : Electrophilic attack at the α-position is directed by sulfur’s electron-donating resonance effects.

Stability and Side Reactions

-

The tetrazole ring is stable under acidic conditions but may decompose under strong alkaline conditions (pH > 12).

-

Competing reactions during piperazine acylation include over-alkylation, mitigated by using controlled stoichiometry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing tetrazole and piperazine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone displayed potent antibacterial and antifungal properties when tested against various microbial strains. Compounds with similar structures have shown effectiveness comparable to standard antibiotics, making them promising candidates for further development in antimicrobial therapies .

Anticancer Activity

Tetrazoles have been recognized for their potential anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research into related compounds has shown that they can target specific pathways involved in tumor growth, making them valuable for cancer therapy .

Neurological Applications

The piperazine component of the compound is associated with neuropharmacological effects. Compounds containing piperazine rings have been explored for their potential in treating neurological disorders such as anxiety and depression. The ability of this compound to cross the blood-brain barrier may enhance its efficacy as a central nervous system agent .

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized based on the tetrazole-piperazine framework and evaluated for antimicrobial activity using serial dilution methods. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that certain derivatives of this compound could inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression. Further studies are warranted to explore the in vivo efficacy and safety profiles of these compounds .

Wirkmechanismus

The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets:

Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing downstream signaling pathways.

Pathways Involved: The specific pathways affected depend on the cellular context and the biological system being studied, potentially involving oxidative stress responses, inflammation pathways, or cell proliferation signals.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Piperazine/Piperidine Derivatives

Compound A : 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (–6)

- Structural Differences :

- Allyl group on piperazine vs. methyl bridge in the target compound.

- Variable aryl groups (e.g., phenyl, 4-chlorophenyl) on tetrazole vs. fixed 4-methoxyphenyl.

- Functional Insights :

Compound B : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()

- Structural Differences :

- Piperidine (6-membered, one N) vs. piperazine (6-membered, two N atoms).

- Synthesis via piperidine substitution (Scheme 1, ) shows lower yields (60–75%) compared to piperazine derivatives (75–90%) .

Compound C : 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone ()

- Structural Differences :

- Sulfonyl groups on piperazine vs. methoxyphenyl in the target compound.

- Thioether linkage vs. methyl bridge.

Thiophene-Containing Analogs

Compound D : 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone ()

- Structural Differences :

- 4-Fluorophenyl vs. 4-methoxyphenyl on tetrazole.

- Functional Insights: Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy improves solubility. No direct activity data, but fluorinated analogs often show enhanced CNS penetration .

Compound E : 2-(Thiophen-2-yl)-1-(3-nitrophenyl)ethanol derivatives ()

- Structural Differences: Ethanol backbone vs. ethanone. Nitrophenyl substituents vs. tetrazole-piperazine.

- Functional Insights :

- Nitro groups may confer redox activity but increase toxicity risks.

Antimicrobial Activity

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | — |

| Compound A (13a–g) | 4–16 | 8–32 | |

| Ciprofloxacin (Control) | 1–2 | 1–2 |

- Key Insight : The target compound’s thiophene and methoxyphenyl groups may synergize for enhanced Gram-negative activity, but empirical data is lacking.

Antifungal Activity

| Compound | MIC (µg/mL) C. albicans | Reference |

|---|---|---|

| Target Compound | Not reported | — |

| Compound A (13a–g) | 16–64 | |

| Fluconazole (Control) | 8–16 |

Physicochemical Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~400 g/mol | ~480 g/mol |

| logP (Predicted) | 2.8 | 2.5 | 3.2 |

| Key Functional Groups | Methoxy, thiophene | Allyl, aryl | Sulfonyl, thio |

Structure-Activity Relationship (SAR) Insights

- Tetrazole Substitution : 4-Methoxyphenyl enhances solubility and π-π stacking vs. electron-withdrawing groups (e.g., 4-fluorophenyl) in Compound D .

- Piperazine vs. Piperidine : Piperazine’s secondary amines improve hydrogen-bonding capacity, critical for antimicrobial activity .

- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom may improve binding to cysteine-rich targets, unlike furan or pyridine .

Biologische Aktivität

The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that incorporates a tetrazole ring, a methoxyphenyl group, a piperazine moiety, and a thiophene derivative. This structural diversity suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Tetrazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Methoxyphenyl Group : Often enhances the lipophilicity and bioavailability of compounds.

- Piperazine Moiety : Commonly found in many pharmacologically active compounds, contributing to their receptor binding capabilities.

- Thiophene Derivative : Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted that compounds containing thiophene exhibited broad-spectrum activity against various bacterial strains, including multi-drug-resistant bacteria . The mechanism often involves the inhibition of bacterial histidine kinases (HKs), which are crucial for bacterial signal transduction pathways .

Anticancer Activity

Tetrazole derivatives have been extensively studied for their anticancer properties. Compounds similar to the one in focus have shown promising results against different cancer cell lines. For instance, studies on related tetrazole compounds revealed IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The proposed mechanism involves the induction of apoptosis through various signaling pathways.

Anti-inflammatory Effects

The presence of the methoxyphenyl group may enhance the anti-inflammatory potential of the compound. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The anti-inflammatory activity is often linked to the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Strains

- Cytotoxicity in Cancer Cell Lines

- Anti-inflammatory Activity in Animal Models

The biological activity of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be attributed to its ability to interact with specific molecular targets:

- Tetrazole Ring : Mimics carboxylic acid groups, allowing binding to enzymes or receptors involved in metabolic pathways.

- Piperazine Moiety : Enhances binding affinity to neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

- Thiophene Group : Contributes to electron delocalization, enhancing stability and reactivity towards biological targets.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring, followed by piperazine coupling and thiophene-ethanone functionalization. Key steps include:

- Catalyst Use : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media enhance reaction efficiency and yield .

- Temperature Control : Reactions are often conducted at 70–80°C to balance reaction rate and product stability .

- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid ensures high purity. Thin-layer chromatography (TLC) monitors reaction progress .

Reference Data : Yield optimization (75–85%) is achieved via controlled reagent stoichiometry (1:1 molar ratios) and catalyst loading (10 wt%) .

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure?

Methodological Answer:

- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) and carbon backbones .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) validate spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C20H13ClN2O2S, M = 380.84 g/mol) .

Reference Data : IR spectra show characteristic absorptions for tetrazole (1550 cm) and carbonyl (1680 cm) groups .

Advanced: How can computational modeling predict biological activity and binding mechanisms?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, thiophene and tetrazole moieties may bind to kinase active sites via hydrogen bonding and π-π stacking .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial potency .

Reference Data : Docking scores (e.g., −9.2 kcal/mol for compound 9c ) prioritize candidates for in vitro testing .

Advanced: How to resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

- Comparative Analysis : Test catalysts (e.g., Pd/C vs. Bleaching Earth Clay) under identical conditions. For example, Pd/C may favor cross-coupling but require inert atmospheres, increasing complexity .

- By-Product Analysis : Use HPLC-MS to identify side products (e.g., dehalogenated intermediates) and adjust reaction stoichiometry .

Reference Data : Catalyst screening shows Bleaching Earth Clay reduces by-products by 15% compared to homogeneous catalysts .

Advanced: What strategies determine structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Functional Group Variation : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess activity shifts .

- Biological Assays : Test derivatives against bacterial strains (e.g., E. coli, MIC values) or cancer cell lines (e.g., IC in MCF-7) .

Reference Data : Thiophene substitution enhances antimicrobial activity by 40% compared to phenyl analogs .

Advanced: How to validate reaction mechanisms for key synthetic steps?

Methodological Answer:

- Isotopic Labeling : Use -labeled reagents to track carbonyl oxygen origins in the ethanone moiety .

- Kinetic Studies : Monitor intermediates via time-resolved NMR to identify rate-determining steps (e.g., piperazine alkylation) .

Reference Data : Mechanistic studies reveal a second-order dependence on amine concentration for piperazine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.